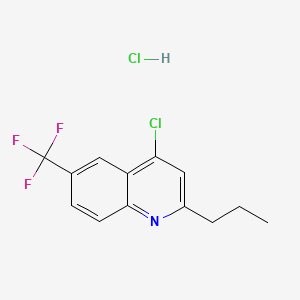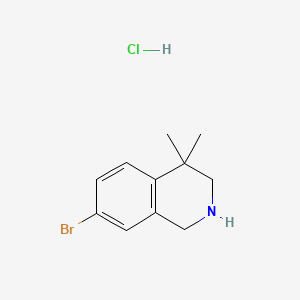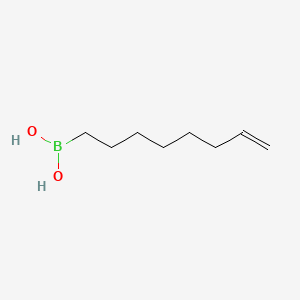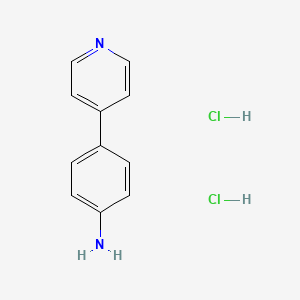![molecular formula C137H221N37O40S B599162 (4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid CAS No. 1246280-79-4](/img/structure/B599162.png)
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3bot (154-182) is a peptide derived from the Clostridium botulinum C3 protein. This peptide is known for its ability to enhance recovery from spinal cord injury by promoting the regenerative growth of descending fiber tracts. It represents a promising tool for fostering axonal protection and repair, as well as functional recovery after traumatic central nervous system injury .
Biochemical Analysis
Biochemical Properties
C3bot (154-182) has been shown to interact with the neuronal glutamate transporter Excitatory Amino Acid Transporter 3 (EAAT3). It upregulates glutamate uptake by up to 22% compared to untreated cells . This effect is mediated by transporter phosphorylation at tyrosine residues .
Cellular Effects
C3bot (154-182) has been shown to enhance the regenerative growth of raphespinal fibers and improve serotonergic input to lumbar α-motoneurons . It also stimulates axon outgrowth of α-motoneurons and hippocampal neurons cultivated on normal or growth-inhibitory substrates .
Molecular Mechanism
The observed effects of C3bot (154-182) are likely caused by a non-enzymatic downregulation of active RhoA . This downregulation is indicated by pull-down experiments .
Temporal Effects in Laboratory Settings
The effects of C3bot (154-182) on glutamate uptake and neuronal growth have been observed following incubation with either the full-length protein or the 26mer C3 peptide
Dosage Effects in Animal Models
In animal models of spinal cord injury, C3bot (154-182) significantly improved locomotor restoration . These effects were observed following the application of C3bot (154-182) and were supported by tracing studies showing enhanced regenerative growth of corticospinal tract fibers in treated animals .
Metabolic Pathways
Its interaction with EAAT3 suggests it may play a role in glutamate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
C3bot (154-182) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of C3bot (154-182) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple synthesis cycles efficiently. The purification process is also scaled up using preparative HPLC systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C3bot (154-182) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: The synthesis of C3bot (154-182) involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds.
Major Products
The major product of these reactions is the C3bot (154-182) peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
C3bot (154-182) has a wide range of scientific research applications:
Neuroscience: It is used to study axonal growth and regeneration in the central nervous system.
Pharmacology: C3bot (154-182) is used as a tool to study the effects of RhoA inhibition on various cellular pathways and responses.
Medical Research: It has potential therapeutic applications in promoting nerve regeneration and recovery after traumatic injuries.
Mechanism of Action
C3bot (154-182) exerts its effects by inhibiting the activity of RhoA, a small GTPase involved in the regulation of the actin cytoskeleton. By inhibiting RhoA, the peptide promotes the reorganization of the actin cytoskeleton, leading to enhanced axonal growth and branching. This mechanism is non-enzymatic and involves the reduction of active neuronal RhoA levels .
Comparison with Similar Compounds
Similar Compounds
C3 Transferase: Another peptide derived from Clostridium botulinum, which also targets RhoA, B, and C proteins.
C3bot (154-182) TFA: A trifluoroacetic acid salt form of C3bot (154-182) with similar properties and applications.
Uniqueness
C3bot (154-182) is unique in its specific inhibition of RhoA and its ability to promote axonal growth and functional recovery after spinal cord injury. Unlike other peptides, it does not possess enzymatic activity, making it a valuable tool for studying non-enzymatic mechanisms of action .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H221N37O40S/c1-19-72(11)108(170-125(202)91(57-80-38-40-82(179)41-39-80)155-103(182)62-147-111(188)74(13)150-116(193)84(34-25-27-48-139)158-127(204)96(64-175)156-104(183)63-148-115(192)83(33-24-26-47-138)157-113(190)77(16)153-131(208)107(141)71(9)10)132(209)167-95(59-106(186)187)135(212)174-51-30-37-100(174)130(207)171-109(73(12)20-2)133(210)169-97(65-176)126(203)152-76(15)114(191)162-92(56-79-31-22-21-23-32-79)121(198)151-75(14)112(189)146-61-102(181)154-86(42-44-101(140)180)118(195)163-89(53-68(3)4)122(199)159-87(43-45-105(184)185)119(196)160-88(46-52-215-18)120(197)164-90(54-69(5)6)123(200)166-94(55-70(7)8)134(211)173-50-29-36-99(173)129(206)161-85(35-28-49-145-137(142)143)117(194)165-93(58-81-60-144-67-149-81)124(201)168-98(66-177)128(205)172-110(78(17)178)136(213)214/h21-23,31-32,38-41,60,67-78,83-100,107-110,175-179H,19-20,24-30,33-37,42-59,61-66,138-139,141H2,1-18H3,(H2,140,180)(H,144,149)(H,146,189)(H,147,188)(H,148,192)(H,150,193)(H,151,198)(H,152,203)(H,153,208)(H,154,181)(H,155,182)(H,156,183)(H,157,190)(H,158,204)(H,159,199)(H,160,196)(H,161,206)(H,162,191)(H,163,195)(H,164,197)(H,165,194)(H,166,200)(H,167,209)(H,168,201)(H,169,210)(H,170,202)(H,171,207)(H,172,205)(H,184,185)(H,186,187)(H,213,214)(H4,142,143,145)/t72-,73-,74-,75-,76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,107-,108-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZQWVNMFWMBN-QMBBDSMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H221N37O40S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3058.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)






